2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide
Description
This compound belongs to the rhodanine-based thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core substituted with a 4-chlorophenylmethylidene group at position 5 and an N-(2-oxo-2H-chromen-6-yl)acetamide moiety at position 2. The (5Z)-configuration of the benzylidene group is critical for maintaining its planar geometry, which influences intermolecular interactions and biological activity.
Properties
IUPAC Name |
2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O4S2/c22-14-4-1-12(2-5-14)9-17-20(27)24(21(29)30-17)11-18(25)23-15-6-7-16-13(10-15)3-8-19(26)28-16/h1-10H,11H2,(H,23,25)/b17-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSZYAOCIDYUFJ-MFOYZWKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide is a thiazolidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent studies.
- Molecular Formula : C₁₆H₁₆ClN₃O₃S₂
- Molecular Weight : 369.89 g/mol
- CAS Number : 15164-08-6
Synthesis
The synthesis of this compound involves the condensation of various amines with thiazolidinone derivatives, which can be achieved through established organic synthesis protocols. The thiazolidine ring is known for its ability to enhance biological activity through structural modifications.
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown activity against various bacterial strains. Studies report Minimum Inhibitory Concentration (MIC) values ranging from 16 to 32 mg/ml against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
| Bacterial Strain | MIC (mg/ml) |
|---|---|
| Staphylococcus aureus | 16 - 32 |
| Staphylococcus epidermidis | 16 - 32 |
| Bacillus subtilis | Not effective |
Antitumor Activity
The compound has been investigated for its potential antitumor effects. In vitro studies demonstrate that thiazolidinone derivatives can inhibit tumor cell proliferation and angiogenesis. For example, a related compound showed IC50 values between 7.0 and 20.3 µM against various cancer cell lines, including A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer) .
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 7.0 - 20.3 |
| PC-3 (Prostate Cancer) | 7.0 - 20.3 |
| HepG2 (Liver Cancer) | 7.0 - 20.3 |
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on various enzymes, including proteases associated with viral infections and bacterial transferases. For instance, it demonstrated inhibitory activity against the NS2B/NS3 protease of the Dengue virus and metalloproteases from E. coli, indicating its potential as an antiviral agent .
Case Studies
- Antimicrobial Efficacy : A study conducted by Zvarec et al. highlighted the effectiveness of thiazolidinone derivatives against Gram-positive bacteria, providing a foundation for further exploration into their use as antibiotics .
- Antitumor Potential : Chandrappa et al. explored the synthesis of various thiazolidinone derivatives and their effects on tumor cell lines, concluding that these compounds could serve as promising candidates for cancer therapy due to their ability to inhibit cell proliferation and angiogenesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s structure is compared to analogs with modifications in the benzylidene ring, acetamide group, or thiazolidinone core. Key examples include:
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl group in the target compound and compound 9 () enhances stability and dipole interactions compared to electron-donating groups (e.g., 4-methoxyphenyl in compound 9). This is reflected in higher melting points (e.g., 186–187°C for compound 9 vs. 155–156°C for nitro-furyl derivatives) .
- Coumarin vs. Aromatic Acetamide : The 2-oxo-2H-chromen-6-yl acetamide in the target compound distinguishes it from simpler aryl acetamides (e.g., 4-methoxyphenyl in compound 9). Coumarin’s conjugated system may enhance fluorescence and π-π stacking interactions .
Physical and Spectroscopic Properties
- Melting Points : Compounds with halogenated benzylidenes (e.g., 4-chlorophenyl in compound 9) exhibit higher melting points than those with heterocyclic substituents (e.g., 5-nitro-2-furyl in compound 13) due to stronger intermolecular forces .
- Characterization : ^1H-NMR and MS are standard for confirming Z-configuration and purity (). Crystallographic tools like SHELX and ORTEP () are critical for resolving stereochemistry in complex analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
